Peramivir is an inhibitor of the influenza neuraminidase enzyme and is used as therapy of acute symptomatic influenza A and B. Peramivir has not been associated with serum enzyme elevations during therapy or with clinically apparent liver injury.
Peramivir trihydrate
CAS No.: 1041434-82-5
Cat. No.: VC20740839
Molecular Formula: C15H30N4O5
Molecular Weight: 346.42 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1041434-82-5 |
---|---|
Molecular Formula | C15H30N4O5 |
Molecular Weight | 346.42 g/mol |
IUPAC Name | (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;hydrate |
Standard InChI | InChI=1S/C15H28N4O4.H2O/c1-4-8(5-2)12(18-7(3)20)11-10(19-15(16)17)6-9(13(11)21)14(22)23;/h8-13,21H,4-6H2,1-3H3,(H,18,20)(H,22,23)(H4,16,17,19);1H2/t9-,10+,11+,12-,13+;/m0./s1 |
Standard InChI Key | DLIKIAYLVAIOME-BMIRNUAISA-N |
Isomeric SMILES | CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N=C(N)N)NC(=O)C.O |
SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O.O.O |
Canonical SMILES | CCC(CC)C(C1C(CC(C1O)C(=O)O)N=C(N)N)NC(=O)C.O |
Chemical Properties and Structure
Peramivir trihydrate is a crystalline form of peramivir that includes three water molecules in its structure. Its chemical formula is C₁₅H₃₄N₄O₇ with a molecular weight of 382.45 g/mol . The compound is also known by several synonyms including BCX 1812 trihydrate, Rapiacta trihydrate, and RWJ 270201 trihydrate . The IUPAC name for this compound is (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylic acid;trihydrate .
Structurally, peramivir contains a cyclopentane backbone with several functional groups that contribute to its antiviral activity. The presence of three water molecules in the crystal lattice distinguishes the trihydrate form from other forms such as the dihydrate or anhydrous forms, affecting its stability, solubility, and bioavailability .
Table 1: Key Chemical Properties of Peramivir Trihydrate
Property | Value |
---|---|
Chemical Formula | C₁₅H₃₄N₄O₇ |
Molecular Weight | 382.45 g/mol |
CAS Number | 1041434-82-5 |
Appearance | Crystalline solid |
Water Content | Three molecules (trihydrate) |
Mechanism of Action
Peramivir functions as a neuraminidase inhibitor, targeting a key enzyme required for influenza virus replication and release. By inhibiting the viral neuraminidase enzyme, peramivir prevents the release of newly formed virus particles from infected cells, thereby limiting the spread of infection within the host .
The drug demonstrates activity against both influenza A and B viruses, making it a broad-spectrum antiviral agent . Its efficacy is attributed to its high binding affinity to the neuraminidase active site, which is conserved across various influenza strains. Unlike some other neuraminidase inhibitors, peramivir is administered intravenously, allowing for rapid achievement of therapeutic concentrations in the bloodstream, particularly beneficial for patients who cannot take oral medications due to nausea, vomiting, or other conditions .
Crystal Structure and Polymorphic Forms
Peramivir exists in multiple solid-state forms, including the trihydrate, dihydrate, and anhydrous forms. Recent research has provided detailed insights into the crystal structures of these forms and the transformation mechanisms between them.
Comparative Crystal Structures
A comprehensive study conducted by Ge et al. successfully obtained a new dihydrate single crystal structure and a higher-quality trihydrate single crystal structure than previously reported . Additionally, they identified a novel anhydrous form designated as form A. The differences in crystal packing and intermolecular interactions between these forms significantly affect their physicochemical properties and stability.
Polymorphic Transformation Mechanism
The transformation from dihydrate to trihydrate occurs through a dissolution-recrystallization mechanism. Research indicates that dihydrate crystals precipitate initially, dissolve thereafter, and then transform into trihydrate crystals during crystallization . This process is significantly influenced by stirring speed, with increased stirring accelerating both dissolution and crystal transformation.
Studies have shown that increasing the stirring speed from 50 to 300 rpm reduced the crystallization time from dihydrate to trihydrate from 10 to 5.5 hours . This finding has important implications for industrial production, enabling the obtainment of pure trihydrate in a shorter time.
Crystal Habits
The trihydrate and dihydrate forms exhibit distinct crystal habits that provide a quick visual means of identification. Peramivir dihydrate typically forms long rod-shaped crystals, while the trihydrate forms tetragonal-shaped crystals . This morphological difference is useful for quality control in pharmaceutical manufacturing and can help identify the presence of mixed crystal forms.
Clinical Applications
Peramivir trihydrate is formulated as an intravenous medication marketed under various brand names including Rapivab®, Rapiacta®, and PeramiFlu® . It is primarily indicated for the treatment of acute uncomplicated influenza in adults and children from the age of 2 years .
Dosage and Administration
Peramivir is typically administered as a single 600 mg intravenous infusion over 30 minutes for adult patients . The dosage requires adjustment for patients with impaired renal function, particularly those with creatinine clearance below 50 mL/min . This is because peramivir is primarily eliminated through the kidneys, with renal clearance accounting for approximately 90% of total clearance.
For pediatric patients aged 2 years and older, dosing is based on body weight, with appropriate adjustments to ensure therapeutic efficacy while minimizing potential adverse effects .
Efficacy in Treating Influenza
Multiple clinical trials have demonstrated the efficacy of peramivir trihydrate in treating influenza infections. These studies have compared peramivir to placebo and other antiviral agents such as oseltamivir.
Clinical Trial Results
In a randomized, double-blind, multicenter trial conducted in Japan (Study 621), investigators evaluated the efficacy of a single intravenous administration of peramivir at doses of 300 mg and 600 mg compared to placebo . The study enrolled subjects aged 18 to 65 years with acute uncomplicated influenza, characterized by fever greater than 38°C (axillary) and a positive rapid antigen test for influenza virus, accompanied by at least two symptoms (cough, nasal symptoms, sore throat, myalgia, chills/sweats, malaise, fatigue, or headache).
Results showed that a single infusion of peramivir 600 mg significantly shortened the median time to resolution of influenza symptoms compared with placebo .
Additionally, a randomized, double-blind, double-dummy, placebo and positive control, multicenter clinical trial compared peramivir trihydrate with oseltamivir and placebo in patients aged 15-70 years with influenza onset within 48 hours, positive rapid influenza antigen test, and fever (>38°C) accompanied by at least two associated symptoms . This study demonstrated that peramivir was noninferior to the recommended oseltamivir regimen in terms of the primary outcome of disease duration .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of peramivir trihydrate is essential for optimizing its clinical use and identifying potential drug interactions.
Absorption and Distribution
Following intravenous administration of a single dose of peramivir 600 mg over 30 minutes, a maximum serum concentration (Cmax) of 46,800 ng/mL (46.8 μg/mL) is reached at the end of infusion, with an AUC0-∞ value of 102,700 ng- hr/mL .
In vitro studies have shown that peramivir binding to human plasma proteins is less than 30% . The central volume of distribution, based on population pharmacokinetic analysis, is approximately 12.56 L .
Stability and Manufacturing Considerations
The pharmaceutical development of peramivir trihydrate formulations requires careful attention to stability and manufacturing parameters to ensure consistent product quality.
Solid State Stability
The trihydrate form of peramivir has been identified as the most stable form compared to the dihydrate and anhydrous forms . This stability advantage makes it the preferred solid form for pharmaceutical development and manufacturing.
Manufacturing Process Optimization
Research has demonstrated that the conversion of dihydrate to trihydrate can be effectively controlled by adjusting process parameters such as stirring speed . This understanding has enabled more efficient manufacturing processes, reducing production time while maintaining product quality.
The distinct crystal habits of peramivir dihydrate (long rod-shaped) and trihydrate (tetragonal-shaped) provide a quick visual method for quality control during manufacturing . This morphological difference allows for easy identification of mixed crystal forms, which is important for ensuring batch homogeneity and meeting quality specifications.
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